molecular formula C19H29N3O4 B2875555 4-((2,3-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1029041-57-3

4-((2,3-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No. B2875555
CAS RN: 1029041-57-3
M. Wt: 363.458
InChI Key: IPFYRIDMTLYVGW-UHFFFAOYSA-N
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Description

4-((2,3-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (DM-POP) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. DM-POP is a complex molecule with a unique chemical structure, making it an ideal candidate for drug development and research.

Scientific Research Applications

Spectroscopic Analysis and Molecular Structure

A study by (Rahul Raju et al., 2015) focused on the FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis, and NBO analysis of a closely related compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. The study emphasized the significance of vibrational wavenumbers, computed using HF and DFT methods, to assign potential energy distribution. The analysis of hyper-conjugative interactions and charge delocalization provided insights into the stability of the molecule, highlighting the importance of molecular structure in understanding the chemical properties and reactivity of such compounds.

Pharmaceutical Chemistry and Peptidomimetic Applications

In the realm of pharmaceutical chemistry and peptidomimetics, (Filippo Sladojevich et al., 2007) demonstrated the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester. This synthetic route showcases the application of the compound in peptidomimetic chemistry, particularly for solid-phase peptide synthesis, underscoring its potential for creating complex peptidic structures and mimetics.

Supramolecular Assemblies and Crystal Engineering

The crystal engineering of supramolecular assemblies involving compounds with similar structural features was explored by (K. Arora & V. Pedireddi, 2003). This study highlighted how such compounds participate in forming host-guest systems and molecular tapes, contributing to the understanding of crystal packing and the design of novel molecular architectures. The findings are critical for the development of new materials with specific optical, electronic, or mechanical properties.

properties

IUPAC Name

4-(2,3-dimethylanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-14-5-3-6-16(15(14)2)21-18(23)13-17(19(24)25)20-7-4-8-22-9-11-26-12-10-22/h3,5-6,17,20H,4,7-13H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFYRIDMTLYVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCCN2CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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